(2S)-4,4-Difluoro-2-methylpentanoic acid
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Overview
Description
(2S)-4,4-Difluoro-2-methylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Difluoro-2-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluoro-2-methylpentan-1-ol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Enzymatic Resolution: Employing enzymes for the chiral resolution step to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Synthesis: Serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Industry
Materials Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2S)-4,4-Difluoro-2-methylpentanoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions facilitated by the fluorine atoms.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropentanoic acid: Lacks the methyl group, resulting in different reactivity and biological activity.
2-Methylpentanoic acid: Lacks the fluorine atoms, leading to significantly different chemical properties and applications.
4-Fluoro-2-methylpentanoic acid: Contains only one fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
(2S)-4,4-Difluoro-2-methylpentanoic acid is unique due to the combination of its chiral center, two fluorine atoms, and a methyl group, which collectively impart distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNCQQYDYGIET-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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